

Edralbrutinib for Kinase Activity Screening Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Edralbrutinib*

Cat. No.: *B3324443*

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Introduction

Edralbrutinib (also known as TG-1701) is a potent and highly specific, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[4][5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. **Edralbrutinib** covalently binds to the cysteine 481 (Cys481) residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling.[7] Compared to the first-in-class BTK inhibitor ibrutinib, **Edralbrutinib** exhibits similar efficacy with greater selectivity, suggesting the potential for an improved safety profile.[1][8]

These application notes provide detailed protocols for evaluating the inhibitory activity of **Edralbrutinib** against BTK using both biochemical and cell-based kinase activity screening assays.

Data Presentation: Inhibitory Activity of Edralbrutinib

The inhibitory potency and selectivity of **Edralbrutinib** have been characterized using various in vitro assays. The data presented below summarizes its activity against BTK and other

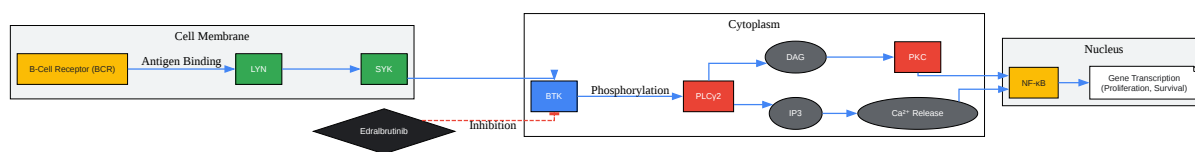
kinases.

Inhibitor	Target Kinase	Assay Type	IC50 (nM)	Kd (nmol/L)	Reference
Edralbrutinib (TG-1701)	BTK	Biochemical	3	3	[1][9]
Ibrutinib	BTK	Biochemical	1.5	1.5	[9][10]
Acalabrutinib	BTK	Biochemical	5.1	-	[9]
Edralbrutinib (TG-1701)	TEC	Biochemical	4	-	[9]
Ibrutinib	TEC	Biochemical	7	-	[9]
Acalabrutinib	TEC	Biochemical	93	-	[9]
Edralbrutinib (TG-1701)	TXK	Biochemical	136	-	[9]
Ibrutinib	TXK	Biochemical	2	-	[9]
Acalabrutinib	TXK	Biochemical	368	-	[9]
Edralbrutinib (TG-1701)	EGFR	Biochemical	270	-	[9]
Ibrutinib	EGFR	Biochemical	5.3	-	[9]
Acalabrutinib	EGFR	Biochemical	>1000	-	[9]
Edralbrutinib (TG-1701)	ITK	Biochemical	>3000	-	[9]
Ibrutinib	ITK	Biochemical	4.9	-	[9]
Acalabrutinib	ITK	Biochemical	>1000	-	[9]
Edralbrutinib (TG-1701)	JAK3	Biochemical	>3000	-	[9]
Ibrutinib	JAK3	Biochemical	32	-	[9]
Acalabrutinib	JAK3	Biochemical	>1000	-	[9]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.

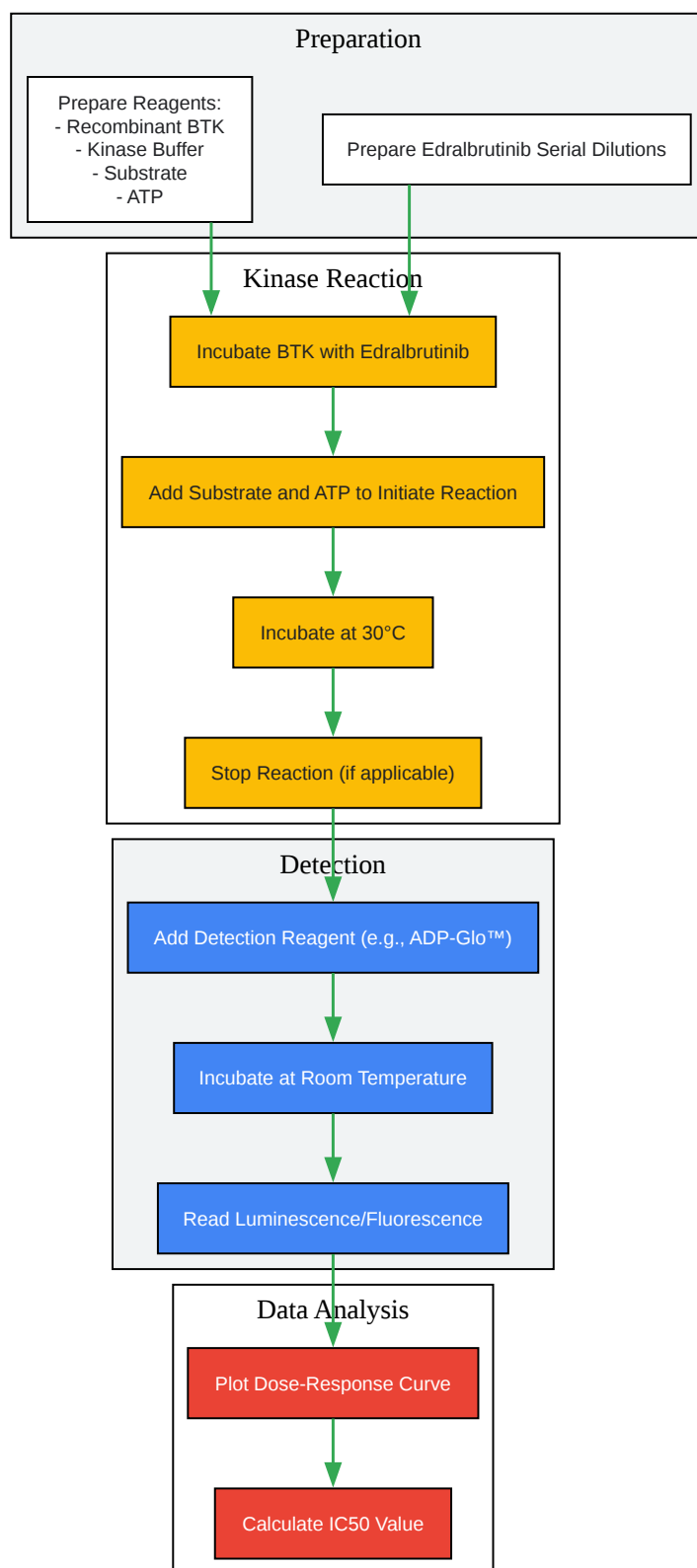
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.



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Caption: BTK Signaling Pathway and **Edralbrutinib**'s Point of Intervention.



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